molecular formula C18H12N6 B1682449 2,4,6-Tris(2-pyridyl)-s-triazine CAS No. 3682-35-7

2,4,6-Tris(2-pyridyl)-s-triazine

Cat. No. B1682449
CAS RN: 3682-35-7
M. Wt: 312.3 g/mol
InChI Key: KMVWNDHKTPHDMT-UHFFFAOYSA-N
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Description

2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) is a molecule that has been investigated for its self-assembly on the Au (111) surface using an ultrahigh vacuum low-temperature scanning tunneling microscope . The TPTZ molecules form enantiomorphous domains composed of rhombic supercells with various periods depending on the coverage of molecules .


Synthesis Analysis

TPTZ has been synthesized using two approaches: via trimerization of 2-cyanopyrimidine at 160 °C and by the reaction of 2-cyanopyrimidine with pyrimidine-2-carboximidamide .


Molecular Structure Analysis

The structural data indicate that the diprotonated form, [TPTZH2]2+, is more planar than the neutral TPTZ molecule . In a certain enantiomer, the two triangular half-unit cells, consisting of adsorbed TPTZ molecules, are centrosymmetric to each other .


Chemical Reactions Analysis

Mononuclear [Ru II (tptz) (acac) (CH 3 CN)]ClO 4 and mixed-valent dinuclear [ (acac) 2 Ru III { ( μ -tptz- Η+) - }Ru II (acac) (CH 3 CN)]ClO 4 complexes have been synthesized via the reactions of Ru II (acac) 2 (CH 3 CN) 2 and TPTZ, in 1:1 and 2:1 molar ratios, respectively .


Physical And Chemical Properties Analysis

The redox potentials corresponding to the Ru II state in both the mononuclear and dinuclear complexes vary systematically depending on the electronic nature of the coordinated sixth ligands . The TPTZ molecule was found to display photochromic properties under room temperature light irradiation .

Scientific Research Applications

Coordination Chemistry

2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) demonstrates rich coordination chemistry, particularly with transition metals and lanthanides. Its complexes are used in various fields such as luminescent materials, coordination polymers, and networks, and in the synthesis of discrete metalla-assemblies (Therrien, 2011).

Complex Formation with Transition Metals

TPTZ has been shown to form complexes with transition metal chlorides, which have been studied using IR spectra, magnetic, and electrical conductivity measurements (Biedermann & Wichmann, 1974).

Catalytic Trimerization

It's involved in the catalytic trimerization of cyanopyridine isomers, producing crystals with distinct conformations and crystallization patterns. This process is significant in molecular orbital calculations and structural chemistry (Janczak, Śledź, & Kubiak, 2003).

Antibacterial Activity

Research has demonstrated that TPTZ-based Zn(II) complexes exhibit significant antibacterial effects against various microorganisms. This application is pivotal in exploring new antimicrobial agents (Güven et al., 2021).

Supramolecular Assembly

TPTZ shows potential in the supramolecular assembly on surfaces, such as Au(111). This leads to spontaneous chiral resolution, highlighting its importance in nanoscale material science (Zhang et al., 2009).

Magnetic Properties

It has been used in the study of magnetic properties in copper(II) complexes. The research into these properties contributes to a deeper understanding of molecular magnetic interactions (Glaser, Lügger, & Fröhlich, 2004).

Bovine Serum Albumin Binding

Novel sulfonated zinc-triazine complexes have been studied for their interactions with bovine serum albumin, indicating potential applications in drug delivery and pharmaceuticals (Abeydeera, Perera, & Perera, 2018).

Photochromic Performance

The combination of TPTZ with other compounds has resulted in materials with excellent photochromic performance, useful in light-responsive materials (Hao et al., 2019).

Electrochemical Applications

TPTZ has been involved in the synthesis of novel materials with significant electrochemical properties, relevant for applications like electrochromic devices (Ak, Ak, & Toppare, 2006).

Catalysis and Detection

Its derivatives have been used in the synthesis of nanobelts for catalytic reduction and biosensing applications, particularly in glucose detection (Qin et al., 2012).

Future Directions

The study of TPTZ and its derivatives continues to be a topic of interest in the field of chemistry. Future research may focus on further understanding its properties and potential applications .

properties

IUPAC Name

2,4,6-tripyridin-2-yl-1,3,5-triazine
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InChI

InChI=1S/C18H12N6/c1-4-10-19-13(7-1)16-22-17(14-8-2-5-11-20-14)24-18(23-16)15-9-3-6-12-21-15/h1-12H
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InChI Key

KMVWNDHKTPHDMT-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=NC(=N2)C3=CC=CC=N3)C4=CC=CC=N4
Source PubChem
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Molecular Formula

C18H12N6
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Related CAS

63451-30-9 (monoperchlorate)
Record name 2,4,6-Tripyridyl-s-triazine
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DSSTOX Substance ID

DTXSID7063132
Record name 1,3,5-Triazine, 2,4,6-tri-2-pyridinyl-
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Molecular Weight

312.3 g/mol
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Physical Description

Solid; [Merck Index] Light yellow powder with lumps; [Aldrich MSDS]
Record name 2,4,6-Tripyridyl-s-triazine
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Product Name

2,4,6-Tris(2-pyridyl)-s-triazine

CAS RN

3682-35-7
Record name 2,4,6-Tris(2′-pyridyl)-1,3,5-triazine
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Record name 2,4,6-Tripyridyl-s-triazine
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Record name Terpyridyl-s-triazine
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Record name 1,3,5-Triazine, 2,4,6-tri-2-pyridinyl-
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Record name 1,3,5-Triazine, 2,4,6-tri-2-pyridinyl-
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Record name 2,4,6-TRIPYRIDYL-S-TRIAZINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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